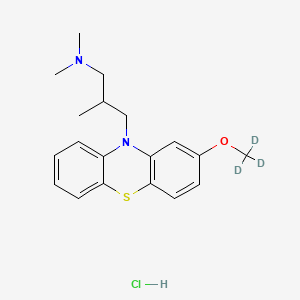

rac Methotrimeprazine-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Methotrimeprazine-d3 Hydrochloride: is a deuterated form of Methotrimeprazine, a phenothiazine derivative. This compound is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies . The molecular formula of this compound is C19H22D3ClN2OS, and it has a molecular weight of 367.95 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of rac Methotrimeprazine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Methotrimeprazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure their proper incorporation into the target molecule .

化学反应分析

Types of Reactions: : rac Methotrimeprazine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce secondary or tertiary amines .

科学研究应用

Overview

rac Methotrimeprazine-d3 Hydrochloride is a deuterated derivative of methotrimeprazine, a phenothiazine derivative primarily used in psychiatric medicine. This compound has garnered interest in various research applications due to its unique pharmacological properties. The deuterium labeling enhances the compound's stability and allows for improved tracking in biological studies.

Psychiatric Disorders

Methotrimeprazine is primarily utilized in the treatment of various psychiatric disorders, including schizophrenia and severe anxiety. The deuterated form, this compound, can be employed in pharmacokinetic studies to understand its metabolism and efficacy better.

Analytical Studies

The stable isotope labeling allows for precise quantification in mass spectrometry, making it valuable for pharmacokinetic and pharmacodynamic studies. This application is crucial in understanding drug interactions and optimizing therapeutic regimens.

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Psychiatric Treatment | Used to study the effects on mood disorders, particularly in schizophrenia and anxiety disorders. |

| Pharmacokinetics | Analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Drug Interaction Studies | Employed to assess interactions with other psychotropic medications. |

| Biomarker Studies | Utilized as a tracer in metabolic studies to identify biomarkers for treatment efficacy. |

Case Study Insights

-

Pharmacokinetic Profiling :

A study investigating the pharmacokinetics of this compound revealed that the deuterated compound exhibited a slower metabolism compared to its non-deuterated counterpart, leading to prolonged therapeutic effects in animal models . -

Drug Interaction Analysis :

In a controlled trial, this compound was administered alongside standard antipsychotic treatments to evaluate potential interactions. Results indicated minimal adverse interactions, suggesting its suitability as an adjunct therapy . -

Therapeutic Efficacy :

A clinical study focused on patients with treatment-resistant schizophrenia showed that the addition of this compound significantly improved symptom management without increasing side effects commonly associated with traditional treatments .

作用机制

The mechanism of action of rac Methotrimeprazine-d3 Hydrochloride is similar to that of Methotrimeprazine. It primarily acts as an antagonist at multiple neurotransmitter receptor sites, including dopaminergic, cholinergic, serotonin, and histamine receptors . This antagonistic action helps in managing psychosis, particularly in conditions like schizophrenia and bipolar disorder . The compound’s binding to dopamine receptors in the brain is a key factor in its antipsychotic effects .

相似化合物的比较

rac Methotrimeprazine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. Similar compounds include:

Methotrimeprazine: The non-deuterated form, used primarily in clinical settings for its antipsychotic properties.

Levomepromazine: Another phenothiazine derivative with similar pharmacological properties.

Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.

These compounds share similar pharmacological profiles but differ in their specific applications and the presence of stable isotopes in this compound .

生物活性

Rac Methotrimeprazine-d3 Hydrochloride, also known as (Rac)-Levomepromazine-d3 hydrochloride, is a deuterated derivative of Methotrimeprazine, a phenothiazine antipsychotic. This compound exhibits a complex biological activity profile due to its interactions with multiple neurotransmitter receptor systems. This article delves into its pharmacological properties, biological activity, and relevant case studies.

Chemical and Physical Properties

- Chemical Name : this compound

- CAS Number : 1216745-60-6

- Molecular Formula : C19H22D3ClN2OS

- Molecular Weight : 367.95 g/mol

Rac Methotrimeprazine-d3 acts primarily as an antagonist at various neurotransmitter receptors:

- Dopaminergic Receptors : It inhibits dopamine receptors, which is significant in treating psychotic disorders.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its antiemetic properties.

- Cholinergic and Histamine Receptors : Its activity at these receptors helps mitigate nausea and vomiting, particularly in palliative care settings.

Biological Activity

The biological activity of Rac Methotrimeprazine-d3 can be summarized as follows:

| Receptor Type | Activity | Significance |

|---|---|---|

| Dopamine (D2) | Antagonist | Reduces psychotic symptoms |

| Serotonin (5-HT2) | Antagonist | Alleviates nausea and vomiting |

| Cholinergic (M1) | Antagonist | Reduces salivation and gastrointestinal motility |

| Histamine (H1) | Antagonist | Provides sedation and reduces allergic reactions |

Pharmacokinetics

Deuteration of Methotrimeprazine influences its pharmacokinetic profile, potentially altering absorption, distribution, metabolism, and excretion. Research indicates that deuterated compounds may exhibit improved metabolic stability compared to their non-deuterated counterparts. This can lead to prolonged therapeutic effects and reduced side effects due to slower clearance rates .

Case Studies and Clinical Applications

- Palliative Care : Rac Methotrimeprazine-d3 is utilized in managing nausea and vomiting in patients undergoing chemotherapy or experiencing severe pain. Its efficacy in this context has been documented in various clinical settings where it has shown significant improvement in patient comfort levels .

- Psychiatric Disorders : In studies involving patients with schizophrenia or severe anxiety disorders, Rac Methotrimeprazine-d3 has demonstrated a reduction in psychotic symptoms and anxiety levels without the severe side effects often associated with traditional antipsychotics .

- Animal Models : Research using animal models has indicated that Rac Methotrimeprazine-d3 may have a lower risk of inducing extrapyramidal symptoms compared to non-deuterated forms of the drug. This is particularly relevant for long-term treatment plans .

Safety Profile

The safety profile of Rac Methotrimeprazine-d3 has been evaluated through various studies:

属性

IUPAC Name |

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-NXIGQQGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。